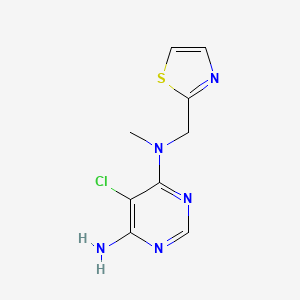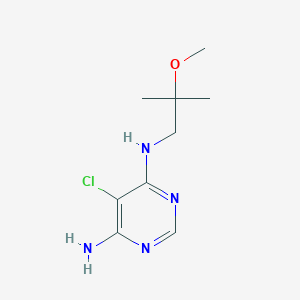![molecular formula C15H15ClN6 B6623753 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, also known as CMPD1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of specific enzymes, including protein kinases, which play a key role in the regulation of cell growth and proliferation. The compound has been shown to bind to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific signaling pathways. However, the compound may also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be challenging and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of additional targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 5-chloro-4,6-diaminopyrimidine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-10-11(7-18-15-13(16)14(17)19-9-20-15)8-22(21-10)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQILRFLRMEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=NC(=C2Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)